2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile
Overview
Description
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol . It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-3-fluoropyridine with acetonitrile under specific conditions . The reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions . Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, in substitution reactions, the bromine atom can be replaced by other functional groups using appropriate nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile is utilized in a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex organic molecules . In biology and medicine, it is used in the development of pharmaceuticals and other bioactive compounds . Additionally, this compound finds applications in the industrial sector, particularly in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to certain receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile can be compared with other similar compounds, such as 2-(5-bromo-2-fluoropyridin-3-yl)acetonitrile and 2-amino-3-bromo-5-fluoropyridine . These compounds share similar structural features but differ in the position of the substituents on the pyridine ring. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(5-bromo-3-fluoropyridin-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJBIRWYBFXNFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277622 | |
Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-14-6 | |
Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831203-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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